

# Molybdenum Disulfide (MoS<sub>2</sub>) as a Catalyst in Hydrodesulfurization: Application Notes and Protocols

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## Compound of Interest

Compound Name: Molybdenum sulfide

CAS No.: 12612-50-9

Cat. No.: B1676702

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## Introduction

Molybdenum disulfide (MoS<sub>2</sub>) is a highly effective and widely utilized catalyst in the hydrodesulfurization (HDS) process, a critical step in the refining of crude oil to produce cleaner fuels.<sup>[1][2][3]</sup> Its layered structure, thermal stability, and the unique electronic properties of its edge sites make it particularly suitable for breaking the carbon-sulfur bonds in organosulfur compounds found in petroleum feedstocks.<sup>[4]</sup> This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of MoS<sub>2</sub>-based catalysts in HDS reactions, intended for researchers and professionals in the fields of catalysis, materials science, and chemical engineering.

The catalytic activity of MoS<sub>2</sub> is primarily attributed to the coordinatively unsaturated molybdenum sites located at the edges of its crystalline structure.<sup>[4][5]</sup> The HDS reaction mechanism involves the creation of sulfur vacancies on the catalyst surface, where organosulfur compounds can adsorb and subsequently undergo hydrogenolysis to release

hydrocarbons and hydrogen sulfide.[5][6] Promoters such as cobalt (Co) and nickel (Ni) are often incorporated to enhance the catalytic activity of MoS<sub>2</sub> by creating highly active "Co-Mo-S" or "Ni-Mo-S" phases.[7][8]

## Catalyst Synthesis Protocols

### Protocol 1: Hydrothermal Synthesis of Unsupported Ni-MoS<sub>2</sub> Catalyst

This protocol describes the synthesis of a nickel-promoted MoS<sub>2</sub> catalyst via a hydrothermal method, followed by calcination.[7][9]

#### Materials:

- Commercial bulk molybdenum disulfide (b-MoS<sub>2</sub>)
- Basic nickel carbonate (NiCO<sub>3</sub>·2Ni(OH)<sub>2</sub>·4H<sub>2</sub>O)
- Deionized water
- Teflon-lined stainless steel rotary autoclave
- Furnace with controlled atmosphere capabilities (H<sub>2</sub> or N<sub>2</sub>)

#### Procedure:

- In a 100 mL Teflon-lined stainless steel rotary autoclave, add 5 g of commercial MoS<sub>2</sub> powder, 1.96 g of NiCO<sub>3</sub>·2Ni(OH)<sub>2</sub>·4H<sub>2</sub>O powder (for a Ni/Mo atomic ratio of 0.5), and 70 mL of deionized water.[7]
- Seal the autoclave and heat it to the desired hydrothermal treatment temperature (e.g., 90, 120, 150, 180, or 200 °C) for 10 hours.[7] The optimal temperature has been reported to be 150 °C.[7][9]
- After the hydrothermal treatment, allow the autoclave to cool to room temperature.
- Filter the resulting black precipitate and wash it thoroughly with deionized water.

- Dry the precipitate at 120 °C for 6 hours.[7]
- Calcine the dried powder in a tube furnace under a hydrogen (H<sub>2</sub>) or nitrogen (N<sub>2</sub>) atmosphere. A typical calcination temperature is 400 °C for a specified duration.[7][9] The catalyst calcined at 400 °C in H<sub>2</sub> has shown high HDS activity.[7]

## Protocol 2: Synthesis of MoS<sub>2</sub> Nanorods by Sulfidation of MoO<sub>3</sub>

This protocol outlines the synthesis of MoS<sub>2</sub> nanorods through the direct sulfurization of  $\alpha$ -MoO<sub>3</sub> nanorods.[10]

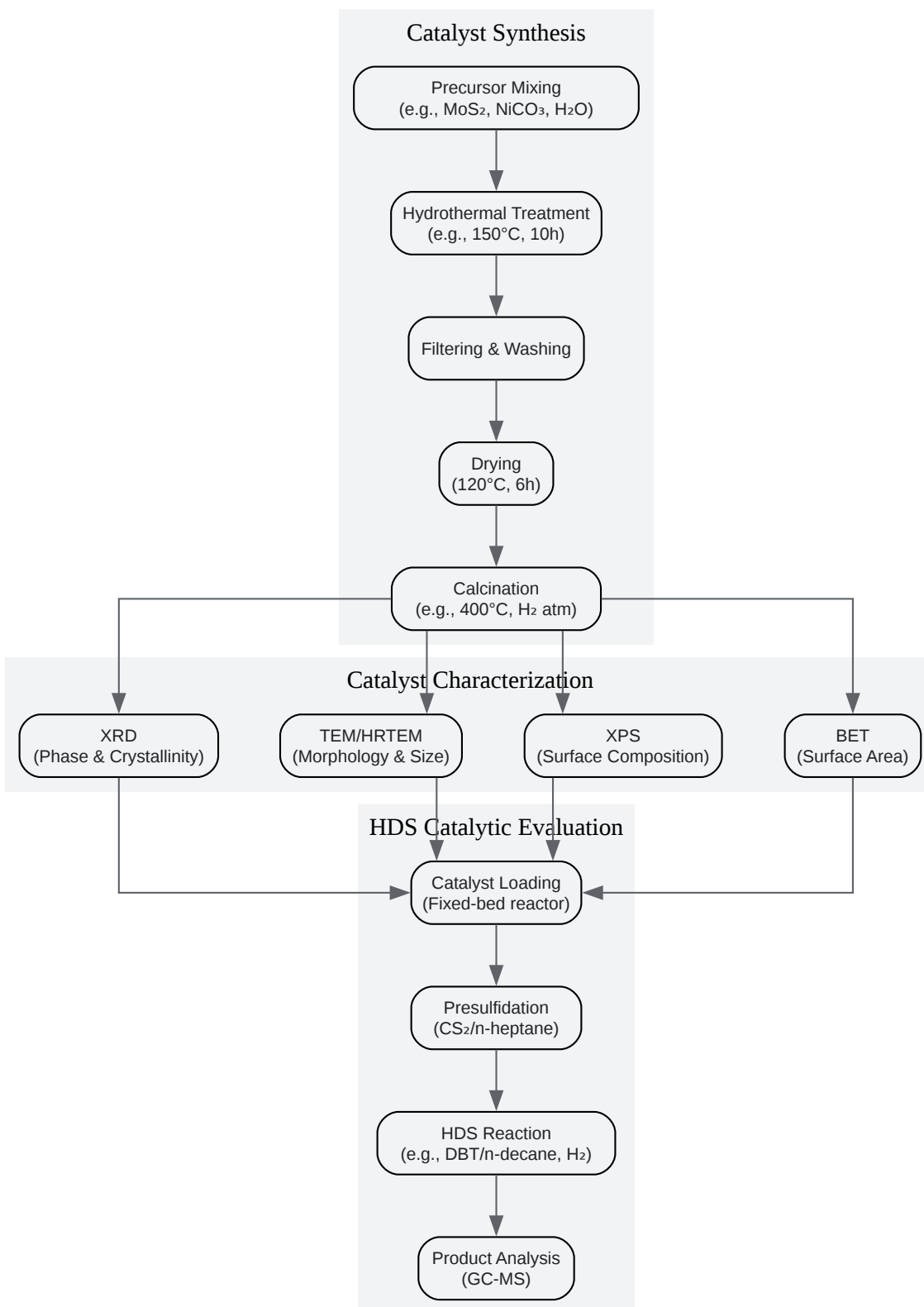
Materials:

- $\alpha$ -MoO<sub>3</sub> nanorods
- Gas mixture of H<sub>2</sub>S/H<sub>2</sub> (15 vol%)
- Tube furnace

Procedure:

- Place the  $\alpha$ -MoO<sub>3</sub> nanorods in a quartz boat inside a tube furnace.
- Heat the furnace to the desired sulfidation temperature (e.g., 400, 500, 600, 700, or 800 °C) under a flow of the H<sub>2</sub>S/H<sub>2</sub> gas mixture.[10] The optimal sulfidation temperature for HDS of dibenzothiophene has been found to be 500 °C.[10]
- Maintain the temperature for a sufficient duration to ensure complete sulfidation.
- Cool the furnace to room temperature under an inert gas flow (e.g., N<sub>2</sub> or Ar) to obtain the MoS<sub>2</sub> nanorods.

## Experimental Workflow for Catalyst Synthesis and Evaluation



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Caption: Experimental workflow for MoS<sub>2</sub> catalyst synthesis, characterization, and HDS performance evaluation.

## Hydrodesulfurization (HDS) Protocol

This protocol details the procedure for evaluating the catalytic activity of a synthesized MoS<sub>2</sub>-based catalyst in the HDS of dibenzothiophene (DBT), a model organosulfur compound.[7]

Materials and Equipment:

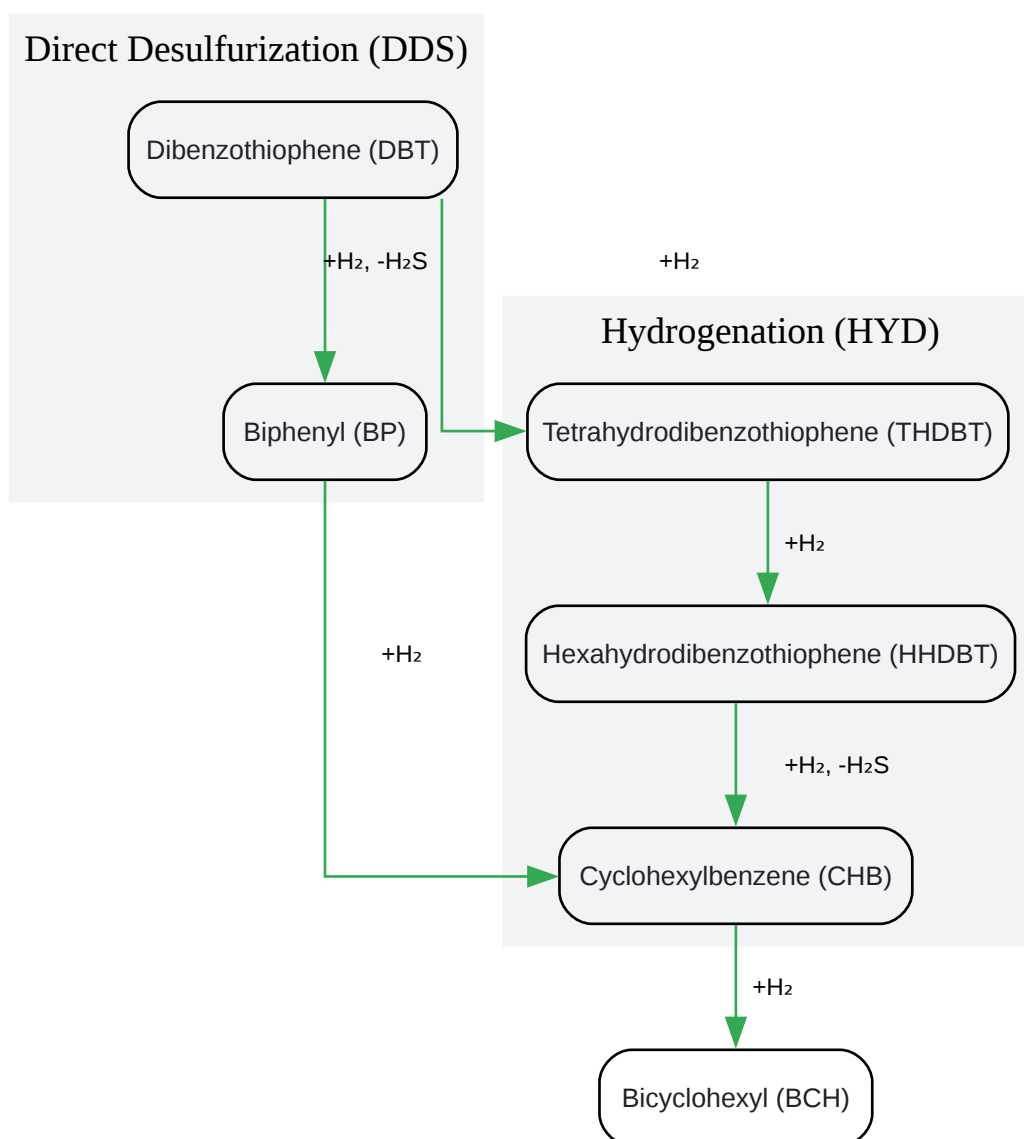
- Synthesized MoS<sub>2</sub> catalyst
- Quartz sand (40-60 mesh)
- Fixed-bed microreactor (e.g., 10.0 mm diameter, 500 mm length)
- Model reactant solution: 1 wt% dibenzothiophene (DBT) in n-decane
- High-purity hydrogen (H<sub>2</sub>)
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- Grind the catalyst to a 40-60 mesh size.[7]
- Load 0.45 g of the catalyst, diluted with 1 g of quartz sand, into the constant temperature zone of the microreactor. Fill the remaining space with quartz sand.[7]
- Presulfidation (if necessary): Before the HDS reaction, the catalyst is often presulfided to ensure it is in its active sulfide form. This can be done by treating the catalyst with a mixture of CS<sub>2</sub> (e.g., 3.0 wt%) in a solvent like n-heptane at elevated temperature and pressure (e.g., 360 °C, 4.0 MPa) for several hours.[11]
- HDS Reaction:
  - Introduce the model reactant solution (1 wt% DBT in n-decane) into the reactor.[7]

- Set the reaction conditions:
  - Temperature: 260, 280, 300, and 320 °C[7]
  - Total pressure: 4 MPa[7]
  - Weight hourly space velocity (WHSV): 24.67 h<sup>-1</sup>[7]
  - H<sub>2</sub>/feed volume ratio: 500[7]
- Collect the liquid products at regular intervals.
- Analyze the products using GC-MS to determine the conversion of DBT and the selectivity towards different products (e.g., biphenyl (BP) and cyclohexylbenzene (CHB)).

## HDS Reaction Pathway of Dibenzothiophene (DBT)



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Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene (DBT).

The HDS of DBT proceeds through two main pathways:

- Direct Desulfurization (DDS): The C-S bond is cleaved directly without prior hydrogenation of the aromatic rings, leading to the formation of biphenyl (BP).[12]
- Hydrogenation (HYD): One of the aromatic rings of DBT is first hydrogenated to form tetrahydrodibenzothiophene (THDBT) and subsequently hexahydrodibenzothiophene (HHDBT). This is followed by C-S bond scission to produce cyclohexylbenzene (CHB).[12]

The selectivity of the catalyst towards either the DDS or HYD pathway can be influenced by the catalyst composition and structure, as well as the reaction conditions. For instance, the presence of  $Ni_xS_y$  phases can enhance the HYD selectivity.[7]

## Quantitative Data Summary

The performance of  $MoS_2$ -based catalysts in HDS is evaluated based on several quantitative parameters. The following tables summarize key performance indicators for Ni-promoted  $MoS_2$  catalysts under specific conditions.

Table 1: Influence of Hydrothermal Treatment Temperature on Catalyst Properties and DBT Conversion.[7][9]

Hydrothermal Temp. (°C)	$MoS_2$ Lateral Size (nm)	$MoS_2$ Stacking Layers	S/Mo Atomic Ratio	DBT Conversion at 320°C (%)
90	-	-	-	-
120	-	-	-	-
150	20-36	5.4	1.80	94.7
180	-	-	-	-
200	-	-	-	-

Data for the H-NiMo-150-400 catalyst (hydrothermally treated at 150°C and calcined at 400°C in  $H_2$ ).

Table 2: HDS Reaction Conditions for DBT Conversion over Ni- $MoS_2$  Catalyst.[7]

Parameter	Value
Model Reactant	1 wt% DBT in n-decane
Reaction Temperature	260 - 320 °C
Total Pressure	4 MPa
WHSV	24.67 h <sup>-1</sup>
H <sub>2</sub> /Feed Volume Ratio	500

## Characterization of MoS<sub>2</sub> Catalysts

A comprehensive characterization of the synthesized MoS<sub>2</sub> catalysts is crucial to understand the structure-activity relationships.

- X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst (e.g., 2H-MoS<sub>2</sub>, Ni<sub>3</sub>S<sub>2</sub>) and to estimate the crystallite size and stacking of the MoS<sub>2</sub> layers.[7][9]
- High-Resolution Transmission Electron Microscopy (HRTEM): Provides direct visualization of the MoS<sub>2</sub> morphology, including the lateral size and the number of stacked layers.[7][9]
- X-ray Photoelectron Spectroscopy (XPS): Determines the surface elemental composition and the chemical states of Mo, S, and the promoter elements, which can reveal the formation of the active Ni-Mo-S phase.[7][9]
- Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measures the specific surface area of the catalyst, which is an important factor influencing catalytic activity.[10]
- Raman Spectroscopy: Can be used to probe the vibrational modes of MoS<sub>2</sub> and provide information on the layer thickness and defect density.[13]
- Electron Paramagnetic Resonance (EPR): A technique to detect and quantify sulfur vacancies, which are considered active sites.[12]

## Conclusion

MoS<sub>2</sub>-based materials are robust and versatile catalysts for hydrodesulfurization. Their catalytic performance can be finely tuned by controlling the synthesis parameters, such as temperature and the addition of promoters. The detailed protocols and application notes provided herein offer a foundation for researchers to synthesize, characterize, and evaluate MoS<sub>2</sub> catalysts for HDS and related applications. Further research can focus on the development of novel MoS<sub>2</sub> nanostructures with a higher density of active edge sites and improved resistance to deactivation to meet the increasing demand for ultra-clean fuels.

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